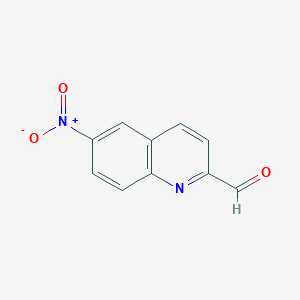6-Nitroquinoline-2-carbaldehyde
CAS No.: 59500-67-3
Cat. No.: VC3723636
Molecular Formula: C10H6N2O3
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59500-67-3 |
|---|---|
| Molecular Formula | C10H6N2O3 |
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | 6-nitroquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H |
| Standard InChI Key | BOUDHYSDNNTOQD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] |
Introduction
6-Nitroquinoline-2-carbaldehyde is a chemical compound with the CAS number 59500-67-3. It belongs to the quinoline family, characterized by a quinoline ring substituted with a nitro group at the sixth position and an aldehyde group at the second position. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in various fields, including medicinal chemistry and organic synthesis.
Applications in Scientific Research
6-Nitroquinoline-2-carbaldehyde has diverse applications across several scientific disciplines:
Chemistry
-
Synthesis Intermediate: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds due to its reactive aldehyde group.
-
Chromophoric Properties: Utilized in the production of dyes and pigments.
Biology
-
Fluorescent Probe: Investigated for its potential as a fluorescent probe due to its ability to interact with biological macromolecules.
-
Antimicrobial and Anticancer Properties: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
-
Cytotoxic Effects: Shown to have cytotoxic effects on cancer cell lines, such as HeLa cervical cancer cells, indicating potential anticancer activity.
Mechanism of Action
The biological activity of 6-Nitroquinoline-2-carbaldehyde can be attributed to several mechanisms:
-
Enzyme Inhibition: The nitro group can interact with various enzymes, leading to inhibition or modulation of their activity.
-
DNA Interaction: Reduced forms of nitro compounds often bind to DNA, leading to cytotoxic effects.
-
Cell Signaling Modulation: May influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
| Compound | Similarity | Key Differences |
|---|---|---|
| 8-Nitroquinoline-2-carbaldehyde | 0.90 | Position of the nitro group (8th vs. 6th) |
| 5-Methyl-4-nitro-1H-indole-2-carbaldehyde | 0.86 | Different heterocyclic ring system (indole vs. quinoline) |
| 6-Aminoquinoline-2-carbaldehyde | - | Presence of an amino group instead of a nitro group |
Research Findings
Recent studies have highlighted the potential of 6-Nitroquinoline-2-carbaldehyde in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit certain enzymes and interact with DNA makes it a promising candidate for further investigation.
Anticancer Activity
-
Cell Lines Tested: HeLa cervical cancer cells have shown sensitivity to this compound, indicating potential as an anticancer agent.
-
Mechanism: The nitro group's interaction with enzymes and DNA may contribute to its cytotoxic effects.
Future Directions
Further research is needed to fully explore the pharmacokinetic profile and potential therapeutic applications of 6-Nitroquinoline-2-carbaldehyde. Its versatility as a synthetic intermediate and its biological activity make it an attractive compound for ongoing studies in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume